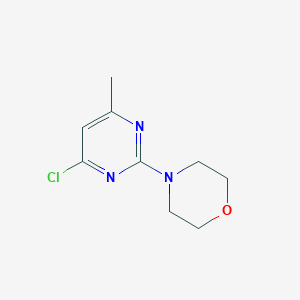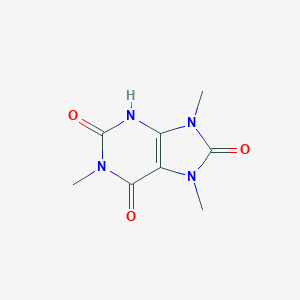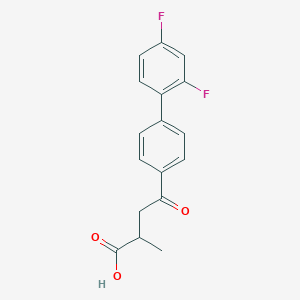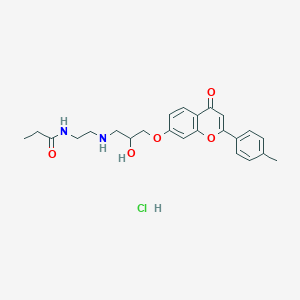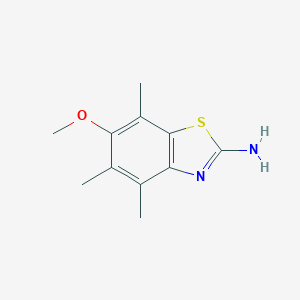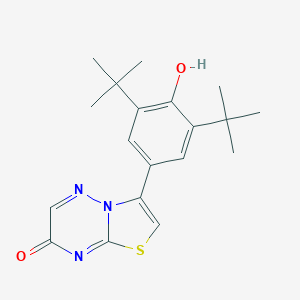
2-Desoxy-alpha-L-erythro-pentopyranose
Übersicht
Beschreibung
2-Deoxy-alpha-L-erythro-pentopyranose, or 2-deoxy-D-glucose (2-DG), is a sugar molecule with a variety of uses in scientific research. It is a monosaccharide that is a derivative of D-glucose and is commonly used as a radiolabeled tracer for metabolic studies. 2-DG is also a key component of many biochemical pathways, and can be used to study the regulation of glucose metabolism in cells. In addition to its scientific uses, 2-DG has been used as a drug to treat cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Strahleninduzierte Freiradikal-Kettenreaktion
Die Kristallstruktur von 2-Desoxy-alpha-L-erythro-pentopyranose wurde in Bezug auf strahleninduzierte Freiradikal-Kettenreaktionen untersucht . In diesen Studien tritt eine strahleninduzierte Kettenreaktion auf, wobei das einzige Produkt 2,5-Didesoxy-D-erythro-pentonsäure ist . Die Kristallstruktur zeigt deutlich die Richtung, in der die Kettenreaktion durch den Kristall verläuft .
Herstellung von Pyridin-gestrecktem 2'-Desoxyhypoxanthosin-Phosphoramidit
This compound wird bei der Herstellung von Pyridin-gestrecktem 2'-Desoxyhypoxanthosin-Phosphoramidit verwendet . Diese Verbindung wurde in acht Schritten aus Hoffers Zucker (2'-Desoxy-3,5-di-O-(p-toluoyl)- -D-erythro-pentofuranosylchlorid) hergestellt .
Entfernung von Erythromycin aus Wasser
Die Verbindung wurde bei der Entwicklung von biologisch abbaubaren Polymeren zur Entfernung von Erythromycin aus Wasser verwendet . Die Vernetzung von Dextrin mit Divinylsulfon in Gegenwart von 1 mmol oder 5 mmol Ibuprofen ergibt die unlöslichen Polymere pDx1 und pDx5 mit verbesserter Affinität für Ibuprofen und hoher Selektivität gegenüber Erythromycin .
Antibakterielle Aktivität
Die Verbindung wurde in der Untersuchung der antibakteriellen Aktivität verwendet. Forschungen haben gezeigt, dass es eine unabhängige antibakterielle Aktivität gegen verschiedene Krankheitserreger besitzt, darunter Haemophilus influenzae, Streptococcus pneumoniae und Enterococcus faecalis.
Zellkulturapplikationen
This compound wird häufig in Zellkulturapplikationen verwendet . Es hat sich gezeigt, dass es motorische Wirkungen im Magen-Darm-Trakt hat und für Laborforschung zur Aktivität des Migrating Motor Complex verwendet werden kann .
Hemmer der Proteinsynthe
Safety and Hazards
Wirkmechanismus
Mode of Action
It has been observed that in a crystalline state, a radiation-induced chain reaction occurs with the only product being 2,5-dideoxy-d-enrythro-pentonic acid . In this chain propagating step, an H atom is transferred over a distance of ≤ 3.3 Å as taken from interatomic distances in the unperturbed crystal .
Biochemische Analyse
Biochemical Properties
2-Deoxy-alpha-L-erythro-pentopyranose plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases. These interactions are essential for the modification and breakdown of complex carbohydrates. The compound’s ability to form hydrogen bonds with these enzymes facilitates its role in these biochemical processes .
Cellular Effects
2-Deoxy-alpha-L-erythro-pentopyranose has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in carbohydrate metabolism, leading to changes in the levels of specific metabolites. Additionally, it has been observed to impact cell signaling pathways related to energy production and storage .
Molecular Mechanism
The molecular mechanism of 2-Deoxy-alpha-L-erythro-pentopyranose involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it may inhibit glycosidases by binding to their active sites, preventing the breakdown of certain carbohydrates. Conversely, it can activate glycosyltransferases, promoting the synthesis of glycosidic bonds. These interactions result in changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Deoxy-alpha-L-erythro-pentopyranose can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Deoxy-alpha-L-erythro-pentopyranose vary with different dosages in animal models. At lower doses, the compound may enhance metabolic processes and improve energy production. At higher doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial .
Metabolic Pathways
2-Deoxy-alpha-L-erythro-pentopyranose is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, influencing the breakdown and synthesis of carbohydrates. These interactions can affect metabolic flux and the levels of various metabolites, thereby modulating overall metabolic activity .
Transport and Distribution
Within cells and tissues, 2-Deoxy-alpha-L-erythro-pentopyranose is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes, ensuring its availability for biochemical reactions. The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters .
Subcellular Localization
The subcellular localization of 2-Deoxy-alpha-L-erythro-pentopyranose is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum or Golgi apparatus, where it participates in glycosylation processes. These localizations are essential for its role in modifying and synthesizing glycosidic bonds .
Eigenschaften
IUPAC Name |
(2R,4R,5S)-oxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-MROZADKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO[C@H]1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426151 | |
| Record name | 2-Deoxy-a-L-erythro pentopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113890-34-9 | |
| Record name | 2-Deoxy-a-L-erythro pentopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)
